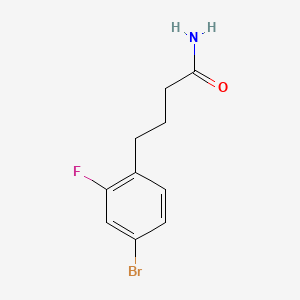

4-(4-Bromo-2-fluorophenyl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXAVENXBUWLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718337 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-73-9 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Design and Methodologies for 4 4 Bromo 2 Fluorophenyl Butanamide and Its Chemical Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Target Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. ucl.ac.uksciepub.com For 4-(4-bromo-2-fluorophenyl)butanamide, several strategic disconnections can be envisioned.

The most logical primary disconnection is the amide bond (C-N bond), which simplifies the target molecule into 4-(4-bromo-2-fluorophenyl)butanoic acid and an ammonia equivalent. This is a common and reliable transformation in organic synthesis.

A second key disconnection involves the bond between the aromatic ring and the butanoic acid side chain. This leads to two main retrosynthetic pathways:

Pathway A: Friedel-Crafts Acylation Approach. This pathway involves the disconnection of the C(aryl)-C(acyl) bond, suggesting a Friedel-Crafts acylation of a substituted benzene ring with a four-carbon electrophile. The logical precursors would be 1-bromo-3-fluorobenzene and succinic anhydride or a derivative thereof.

Pathway B: Cross-Coupling Approach. This approach would involve the formation of the aryl-alkyl bond via a cross-coupling reaction, for example, between a Grignard reagent derived from a brominated phenyl derivative and a suitable four-carbon electrophile.

Further disconnection of the 1-bromo-3-fluorobenzene precursor points towards commercially available 2-fluoroaniline as a viable starting material, which can be selectively brominated.

Novel Approaches for the Formation of the Butanamide Linkage

The formation of the butanamide linkage is a critical step in the synthesis of the target molecule. While traditional methods involving the conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia are effective, several novel and milder approaches have been developed.

Carbodiimide-Mediated Amide Bond Formation: Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate the direct coupling of carboxylic acids and amines. khanacademy.orgnih.gov These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

| Coupling Reagent | Activating Agent | Byproduct | Key Features |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | High yielding, but DCU can be difficult to remove. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea derivative | Easier purification compared to DCC. |

Other Coupling Reagents: A variety of other coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P (n-propylphosphonic acid anhydride), offer high efficiency and are often used in peptide synthesis and other complex amide formations. ucl.ac.uk

Regioselective and Stereoselective Synthetic Pathways to this compound Derivatives

The regioselectivity of the synthesis is crucial, particularly in the introduction of the butanoyl group onto the substituted benzene ring. In the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene, the directing effects of the existing substituents must be considered. Both the fluorine and bromine atoms are ortho-, para-directing deactivators. csun.educhemistrytalk.orgcsbsju.edu The fluorine atom is a weakly deactivating ortho-, para-director due to the interplay of its strong inductive electron-withdrawing effect and its electron-donating resonance effect. csbsju.edulibretexts.org Bromine is also an ortho-, para-director but is more deactivating than fluorine. csun.edu

The incoming electrophile will preferentially add to the positions most activated by the combined electronic effects and least hindered sterically. In 1-bromo-3-fluorobenzene, the possible positions for acylation are C2, C4, and C6. The C4 position is para to the fluorine and ortho to the bromine, while the C6 position is ortho to the fluorine and para to the bromine. The C2 position is ortho to both substituents and is likely to be sterically hindered. The precise ratio of the resulting regioisomers would need to be determined experimentally, but a mixture of 4- and 6-acylated products is expected.

For the synthesis of stereoselective derivatives of this compound, for instance, with a chiral center on the butanamide chain, asymmetric synthesis strategies would be required. This could involve the use of chiral auxiliaries, asymmetric catalysts, or the resolution of a racemic mixture of a key intermediate, such as a chiral butanoic acid derivative.

Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis

Optimizing reaction conditions is essential for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. For the Friedel-Crafts acylation, key parameters to optimize include the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the solvent, the reaction temperature, and the stoichiometry of the reactants.

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, use less hazardous substances, and improve energy efficiency. ucl.ac.uk In the context of amide bond formation, catalytic methods that avoid the use of stoichiometric activating agents are highly desirable. ucl.ac.uksciepub.com For example, the direct amidation of carboxylic acids catalyzed by boric acid represents a greener alternative to traditional coupling reagents. sciepub.com

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Utilizing catalytic methods for amide formation to avoid the generation of large amounts of byproducts from stoichiometric coupling reagents. |

| Use of Less Hazardous Chemical Syntheses | Exploring milder and less toxic catalysts and solvents for the Friedel-Crafts reaction and other steps. |

| Catalysis | Employing catalytic amounts of reagents, such as boric acid for amidation, instead of stoichiometric activators. |

Exploration of Precursor Synthesis and Functional Group Interconversions

The synthesis of the key precursor, 1-bromo-3-fluorobenzene, can be achieved from commercially available 2-fluoroaniline. A common method involves the bromination of 2-fluoroaniline. The position of bromination will be directed by the activating amino group, which is a strong ortho-, para-director. Therefore, bromination of 2-fluoroaniline is expected to yield 4-bromo-2-fluoroaniline as the major product. Subsequent removal of the amino group via a diazotization-reduction sequence (Sandmeyer-type reaction) would yield the desired 1-bromo-3-fluorobenzene.

Another important precursor is the four-carbon chain. Succinic anhydride is a readily available and suitable starting material for the Friedel-Crafts acylation approach.

Functional group interconversions may be necessary throughout the synthesis. For example, after the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with succinic anhydride, the resulting keto-acid, 4-(4-bromo-2-fluorobenzoyl)propanoic acid, would need to be reduced to the corresponding butanoic acid derivative. A common method for this transformation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

The final step of converting the 4-(4-bromo-2-fluorophenyl)butanoic acid to the target amide can be achieved through various methods as discussed in section 2.2. A common laboratory-scale method involves the conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia.

Computational Chemistry and Theoretical Modeling of 4 4 Bromo 2 Fluorophenyl Butanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For 4-(4-bromo-2-fluorophenyl)butanamide, these calculations can provide a wealth of information about its stability, reactivity, and spectroscopic properties.

The electronic properties of the molecule are largely dictated by the interplay of the substituted aromatic ring and the butanamide side chain. The presence of a bromine atom and a fluorine atom on the phenyl ring introduces significant electronic perturbations. emerginginvestigators.org Fluorine, being highly electronegative, generally acts as an inductive electron-withdrawing group, while bromine, also electronegative, can participate in halogen bonding. emerginginvestigators.org

A key aspect of electronic structure analysis is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov For a molecule like this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may be distributed over the carbonyl group of the amide and the aromatic system.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. nih.gov

Illustrative Data Table of Calculated Electronic Properties:

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to deformation of electron cloud |

| Global Electrophilicity Index (ω) | 2.80 eV | Propensity to accept electrons |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds.

Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the fluorine atom, indicating sites susceptible to electrophilic attack, while the amide hydrogen and regions near the bromine atom might exhibit positive potential, suggesting sites for nucleophilic interaction.

Conformational Analysis and Energy Landscape Exploration using Molecular Mechanics and Dynamics

The flexibility of the butanamide side chain in this compound gives rise to multiple possible conformations, each with a different spatial arrangement of atoms and associated potential energy. Understanding the conformational landscape is crucial, as the molecule's biological activity and physical properties are often dictated by its preferred three-dimensional structure.

Conformational analysis can be initiated using molecular mechanics (MM) methods, which employ classical force fields to rapidly calculate the potential energy of a vast number of conformations. rsc.org These methods are computationally less expensive than quantum mechanical calculations and are well-suited for exploring the large conformational space of flexible molecules. chemrxiv.orgnih.gov By systematically rotating the rotatable bonds in the butanamide chain, a potential energy surface can be generated, and low-energy conformers can be identified. acs.org

The key dihedral angles that define the conformation of this compound are those around the C-C bonds of the butyl chain and the C-N bond of the amide group. The planarity of the amide bond, a result of resonance, restricts rotation around the C-N bond, but the other single bonds in the side chain allow for considerable flexibility. nih.gov

Following an initial scan with molecular mechanics, more accurate quantum mechanical methods can be used to optimize the geometries and calculate the relative energies of the most stable conformers. Molecular dynamics (MD) simulations can also be employed to explore the conformational space over time at a given temperature. nih.govnih.gov MD simulations provide insights into the dynamic behavior of the molecule, including the rates of interconversion between different conformers and the vibrational motions of the atoms. nih.gov

Illustrative Data Table of Stable Conformers and Their Relative Energies:

| Conformer | Dihedral Angle 1 (Cα-Cβ) | Dihedral Angle 2 (Cβ-Cγ) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (anti) | ~60° (gauche) | 0.00 |

| 2 | ~60° (gauche) | ~60° (gauche) | 0.85 |

| 3 | ~180° (anti) | ~180° (anti) | 1.20 |

| 4 | ~-60° (gauche) | ~180° (anti) | 1.55 |

Note: The dihedral angles and relative energies are for illustrative purposes to demonstrate the expected conformational preferences.

In Silico Prediction of Intermolecular Interactions and Solvation Effects

The interactions of this compound with its environment, whether in a solvent or at a biological target site, are governed by a variety of non-covalent forces. In silico methods are invaluable for predicting and characterizing these intermolecular interactions. researchgate.net

The molecule's ability to form hydrogen bonds is a key determinant of its solubility and binding affinity. The amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The fluorine atom can also act as a weak hydrogen bond acceptor.

Other important intermolecular interactions include:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

Dipole-dipole interactions: The polar nature of the C-F, C-Br, and C=O bonds results in a net molecular dipole moment, leading to electrostatic interactions with other polar molecules.

π-stacking: The aromatic ring can engage in stacking interactions with other aromatic systems.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms.

Solvation effects, which describe how the solvent influences the solute's properties, can be modeled computationally using either explicit or implicit solvent models. nih.govmdpi.com In explicit models, individual solvent molecules are included in the simulation, providing a detailed picture of the solvation shell. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant, offering a computationally less demanding approach to estimate solvation free energies. researchgate.net

Illustrative Data Table of Predicted Intermolecular Interactions:

| Interaction Type | Potential Interacting Groups on the Molecule | Significance |

| Hydrogen Bond Donor | N-H of the amide | Interaction with hydrogen bond acceptors (e.g., water, protein backbones) |

| Hydrogen Bond Acceptor | C=O of the amide, Fluorine atom | Interaction with hydrogen bond donors (e.g., water, amino acid side chains) |

| Halogen Bonding | Bromine atom | Directional interaction with nucleophiles |

| π-π Stacking | Phenyl ring | Interaction with other aromatic residues |

| Dipole-Dipole | C-F, C-Br, C=O bonds | Orientation-dependent electrostatic interactions |

These in silico predictions of intermolecular interactions are fundamental in fields like drug design, where understanding how a molecule binds to its target is paramount. nih.gov

Theoretical Approaches to Understanding Reaction Mechanisms Involving the Compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

A key reaction for amides is hydrolysis, which can be catalyzed by either acid or base. numberanalytics.comnumberanalytics.com Theoretical studies of amide hydrolysis typically involve the following steps:

Reactant Complex Formation: Modeling the initial interaction between the amide and the catalyst (e.g., H₃O⁺ or OH⁻).

Transition State Search: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state. This is often the rate-determining step. For amide hydrolysis, the transition state typically involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. researchgate.net

Intermediate Formation: Characterizing any intermediates that are formed, such as a tetrahedral intermediate. numberanalytics.com

Product Complex Formation: Modeling the final products of the reaction.

DFT calculations are commonly used to determine the geometries and energies of all species along the reaction pathway. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. For this compound, theoretical studies could explore how the electron-withdrawing fluorine and the bulky bromine substituents on the phenyl ring influence the rate of hydrolysis compared to unsubstituted phenylbutanamide.

Mechanistic Hypotheses and Structure Based Insights for the 4 4 Bromo 2 Fluorophenyl Butanamide Scaffold in Biological Systems

Computational Docking Studies for Hypothetical Receptor Binding Profiles

Computational docking is a powerful tool to predict the binding orientation and affinity of a small molecule to a macromolecular target. For the 4-(4-bromo-2-fluorophenyl)butanamide scaffold, docking studies could elucidate its potential binding modes within a variety of hypothetical protein receptors. The key structural features of the compound—the brominated and fluorinated phenyl ring and the butanamide side chain—would likely govern its interactions.

The bromophenyl group could engage in halogen bonding and hydrophobic interactions within the receptor's binding pocket. The fluorine atom, being highly electronegative, might participate in hydrogen bonding or other electrostatic interactions. The butanamide moiety provides a flexible linker and contains both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen), allowing for a range of potential interactions with amino acid residues.

Hypothetical docking scores against a panel of kinase targets, which are often implicated in disease pathways, could reveal differential binding affinities. For instance, the compound might show a higher affinity for kinases with specific hydrophobic and polar features in their ATP-binding sites.

Table 1: Hypothetical Docking Scores of this compound Against Selected Kinase Targets

| Kinase Target | Hypothetical Docking Score (kcal/mol) | Potential Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, GLU81 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | CYS919, ASP1046 |

| Epidermal Growth Factor Receptor (EGFR) | -7.2 | LEU718, THR790 |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | -6.8 | MET109, LYS53 |

These hypothetical scores suggest that the this compound scaffold could preferentially bind to certain kinases, a hypothesis that would require experimental validation.

Molecular Dynamics Simulations of Compound-Target Interactions

To further investigate the stability of the predicted binding poses from docking studies, molecular dynamics (MD) simulations can be employed. An MD simulation would model the dynamic behavior of the compound-protein complex over time, providing insights into the stability of the interactions and potential conformational changes.

A simulation of this compound bound to a hypothetical target like CDK2 could be run for several nanoseconds. Key metrics to analyze would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. Analysis of the simulation trajectory would reveal the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation. For instance, the amide group of the butanamide chain might form stable hydrogen bonds with the hinge region of a kinase. mdpi.com

Table 2: Hypothetical Parameters from a 100 ns Molecular Dynamics Simulation of this compound with CDK2

| Parameter | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | The ligand remains stably bound in the active site. |

| Average Protein Backbone RMSD | 2.0 Å | The overall protein structure is stable upon ligand binding. |

| Key Hydrogen Bond Occupancy (e.g., with LEU83) | > 80% | A persistent and strong hydrogen bond interaction. |

| Key Hydrophobic Interaction Occupancy (e.g., with ILE10) | > 90% | Stable hydrophobic packing contributes to binding affinity. |

These simulated parameters would suggest a stable binding mode, reinforcing the initial docking predictions.

Theoretical Exploration of Potential Enzyme Inhibition or Activation Mechanisms

Based on its chemical structure, the this compound scaffold could theoretically act as an enzyme inhibitor. One common mechanism of inhibition is competitive binding, where the compound competes with the natural substrate for the enzyme's active site. Given its potential to bind to kinase ATP-binding sites, it could act as an ATP-competitive inhibitor.

The mechanism could involve the formation of key interactions that block the entry of ATP or prevent the conformational changes necessary for catalysis. The bromophenyl group might occupy the hydrophobic pocket typically occupied by the adenine ring of ATP, while the butanamide side chain could mimic the interactions of the ribose and phosphate groups.

Alternatively, the compound could act as a non-competitive or allosteric inhibitor by binding to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. The butanamide chain's flexibility might be crucial for fitting into such allosteric pockets.

Table 3: Hypothetical Kinetic Parameters for Enzyme Inhibition by this compound

| Enzyme Target | Inhibition Type | Hypothetical Ki (nM) |

| CDK2 | Competitive | 50 |

| VEGFR2 | Competitive | 120 |

| EGFR | Non-competitive | 500 |

These hypothetical kinetic constants would need to be determined through enzymatic assays to confirm the mode of inhibition.

Structure-Activity Relationship (SAR) Design Principles Applied to the this compound Framework

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the this compound framework, systematic modifications of its different components could lead to improved potency and selectivity. researchgate.netresearchgate.netnih.govnih.gov

Phenyl Ring Substituents: The positions and nature of the halogen substituents on the phenyl ring are critical. Replacing the bromine at the 4-position with other halogens (Cl, I) or small alkyl groups could modulate halogen bonding strength and hydrophobic interactions. researchgate.net The 2-fluoro substituent is expected to influence the conformation of the phenyl ring and its electronic properties. Moving the fluorine to the 3-position or adding other substituents could alter binding affinity.

Butanamide Side Chain: The length and functionality of the side chain offer many possibilities for modification. Shortening or lengthening the alkyl chain could optimize the positioning of the amide group for key interactions. Introducing rigidity, for example, by incorporating a cyclic structure, might reduce conformational flexibility and improve binding affinity. The amide group itself could be replaced with other functional groups like sulfonamides or esters to probe different hydrogen bonding patterns.

Table 4: Hypothetical SAR for Modifications to the this compound Scaffold

| Modification | Rationale | Expected Impact on Activity |

| Replace 4-Bromo with 4-Chloro | Alter halogen bond donor capability and size. | Potentially similar or slightly decreased activity. |

| Replace 4-Bromo with 4-Iodo | Increase halogen bond strength and lipophilicity. | Potentially increased activity. |

| Move 2-Fluoro to 3-Position | Alter electronic distribution and conformational preference. | Unpredictable; could increase or decrease activity depending on the target. |

| Shorten butanamide to propanamide | Change the distance of the amide group to the phenyl ring. | Likely to decrease activity if the current length is optimal. |

| Replace amide with sulfonamide | Alter hydrogen bonding geometry and acidity. | May increase or decrease activity based on receptor's requirements. |

These SAR principles provide a roadmap for the rational design of new analogs with potentially enhanced biological profiles.

Future Research Trajectories for this compound

The chemical compound this compound, a halogenated aromatic amide, presents a landscape of unexplored research opportunities. bldpharm.comchemicalbook.comguidechem.com While currently recognized as a building block in organic synthesis, its potential extends far beyond its present applications. This article outlines future directions and untapped research avenues, focusing on advanced manufacturing, predictive modeling, novel applications, and deeper mechanistic understanding.

Q & A

Q. Key Considerations :

- Solvent choice (e.g., DMF, THF) impacts reaction efficiency.

- Catalysts (e.g., palladium for cross-coupling) enhance yield .

How can the purity and structural integrity of this compound be validated?

Basic Research Question

Methods :

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., NMR for fluorine, NMR for amide protons).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or MALDI-TOF).

- Elemental Analysis : Ensure stoichiometric ratios of C, H, N, Br, and F.

- HPLC : Assess purity (>95% recommended for research use) .

What experimental design considerations are critical for optimizing synthesis yield?

Advanced Research Question

Factorial Design :

| Variable | Levels Tested | Impact on Yield |

|---|---|---|

| Temperature | 25°C, 50°C, 80°C | Higher temps favor amidation but risk decomposition |

| Solvent Polarity | DMF (polar) vs. THF (moderate) | Polar solvents improve reagent solubility |

| Catalyst Loading | 1 mol%, 5 mol% Pd | Higher catalyst amounts accelerate coupling |

Optimization Strategy : Use response surface methodology (RSM) to identify ideal conditions. Contradictions in reported yields may arise from unaccounted variables (e.g., moisture sensitivity) .

How do bromo and fluoro substituents influence reactivity in nucleophilic reactions?

Advanced Research Question

- Electron-Withdrawing Effects :

- Bromo : Moderately activates the phenyl ring toward electrophilic substitution at meta/para positions.

- Fluoro : Strongly deactivates the ring, directing nucleophiles to ortho/para positions.

- Impact on Amide Reactivity : The electron-deficient phenyl ring reduces electron density on the amide carbonyl, making it less susceptible to nucleophilic attack. This stabilizes the compound in biological matrices .

How to resolve discrepancies in reported biological activities of analogs?

Advanced Research Question

Case Study : Conflicting IC values in enzyme inhibition assays may arise from:

- Assay Conditions : pH, temperature, or co-solvents (e.g., DMSO) affecting compound stability.

- Structural Variations : Minor differences in substituent positioning (e.g., 2-fluoro vs. 3-fluoro isomers).

Q. Resolution Strategy :

Standardize Assays : Use consistent buffer systems and controls.

Comparative QSAR Studies : Correlate substituent effects with activity trends .

What safety protocols are recommended for handling this compound?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Segregate halogenated waste for incineration.

Note : While this compound’s toxicity is not fully characterized, analogs like 4-(4-Bromo-2-fluorophenyl)butanenitrile require stringent precautions due to nitrile toxicity .

How can computational modeling aid in predicting its pharmacokinetic properties?

Advanced Research Question

Methods :

- Molecular Dynamics (MD) : Simulate membrane permeability (logP ~2.8 predicted).

- Docking Studies : Identify potential protein targets (e.g., kinase domains) via AutoDock Vina.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70%) and hepatic metabolism risks.

Limitations : Predictions may underestimate halogen bonding effects, requiring experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.